3-(Fluoromethyl)-1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidine
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Overview
Description
3-(Fluoromethyl)-1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidine is a synthetic organic compound that features a piperidine ring substituted with a fluoromethyl group and a 5-methyl-1,2-oxazol-3-ylmethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)-1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of the Fluoromethyl Group: This can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the 5-methyl-1,2-oxazol-3-ylmethyl Group: This step may involve the formation of the oxazole ring followed by its attachment to the piperidine ring through alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the oxazole moiety.
Reduction: Reduction reactions could target the oxazole ring or any other reducible functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, especially at the fluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(Fluoromethyl)-1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidine could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways or as a potential lead compound in drug discovery.
Medicine: Potential therapeutic applications, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The fluoromethyl group could enhance binding affinity or selectivity, while the oxazole moiety might contribute to the overall pharmacophore.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidine
- 3-(Bromomethyl)-1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidine
- 3-(Hydroxymethyl)-1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidine
Uniqueness
The presence of the fluoromethyl group in 3-(Fluoromethyl)-1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidine could confer unique properties such as increased metabolic stability, enhanced lipophilicity, and improved binding interactions with biological targets compared to its analogs.
Properties
Molecular Formula |
C11H17FN2O |
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Molecular Weight |
212.26 g/mol |
IUPAC Name |
3-[[3-(fluoromethyl)piperidin-1-yl]methyl]-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C11H17FN2O/c1-9-5-11(13-15-9)8-14-4-2-3-10(6-12)7-14/h5,10H,2-4,6-8H2,1H3 |
InChI Key |
BZEHEWAWNAYBRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)CN2CCCC(C2)CF |
Origin of Product |
United States |
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